molecular formula C18H18O3 B14564509 2-(4-Phenoxyphenoxy)cyclohexan-1-one CAS No. 61645-94-1

2-(4-Phenoxyphenoxy)cyclohexan-1-one

Cat. No.: B14564509
CAS No.: 61645-94-1
M. Wt: 282.3 g/mol
InChI Key: GSFNMAPHYJTBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenoxyphenoxy)cyclohexan-1-one is a chemical compound with the molecular formula C13H16O2 . It features a cyclohexanone ring, a common structural motif in organic chemistry known to be present in various bioactive molecules and synthetic intermediates . The phenoxyphenoxy substituent attached to the cyclohexanone core suggests potential for diverse applications in chemical synthesis and materials science. This compound is structurally related to classes of molecules studied for their insecticidal properties , positioning it as a valuable intermediate for the development and research of new agrochemicals. It may also serve as a key precursor in organic synthesis, particularly for constructing more complex molecular architectures. Researchers can utilize this compound for exploratory studies in medicinal chemistry, pesticide development, and as a building block in synthetic methodology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61645-94-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)cyclohexan-1-one

InChI

InChI=1S/C18H18O3/c19-17-8-4-5-9-18(17)21-16-12-10-15(11-13-16)20-14-6-2-1-3-7-14/h1-3,6-7,10-13,18H,4-5,8-9H2

InChI Key

GSFNMAPHYJTBBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 4 Phenoxyphenoxy Cyclohexan 1 One and Analogous Structures

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-(4-Phenoxyphenoxy)cyclohexan-1-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.infiveable.medeanfrancispress.com For this compound, the primary disconnection points are the ether linkages and the bond between the diaryl ether and the cyclohexanone (B45756) ring.

A logical retrosynthetic approach involves disconnecting the C-O bond at the alpha-position of the cyclohexanone. This leads to two key synthons: a cyclohexanone electrophile (or its equivalent) and a 4-phenoxyphenoxide nucleophile. This strategy simplifies the complex target into two more manageable precursor molecules. Further disconnection of the 4-phenoxyphenol (B1666991) precursor at its ether bond reveals phenol (B47542) and a substituted phenyl halide as the elementary starting materials. This multi-step disconnection strategy forms the basis for designing a convergent synthetic route.

Synthesis of the Cyclohexanone Ring System with Controlled Functionalization

The cyclohexanone moiety is a common structural motif in organic chemistry, and numerous methods exist for its synthesis and functionalization. organic-chemistry.org

Alpha-Functionalization Strategies for Cyclohexanone Derivatives

The introduction of substituents at the alpha-position (the carbon atom adjacent to the carbonyl group) of a cyclohexanone ring is a fundamental transformation in organic synthesis. These methods are crucial for creating the necessary precursor for coupling with the diaryl ether component. Common strategies include:

Enolate Chemistry : The formation of a cyclohexanone enolate, followed by reaction with an electrophile, is a classic method for α-functionalization.

Palladium-Catalyzed α-Arylation : This powerful method allows for the direct coupling of enolates with aryl halides. While typically used for C-C bond formation, variations for C-O bond formation have been developed.

Oxidative Functionalization : Direct oxidation of the α-position can introduce a leaving group, which can then be displaced by a nucleophile like 4-phenoxyphenol.

Regioselective and Stereoselective Approaches to Substituted Cyclohexanones

Achieving specific regioselectivity (which alpha-position is functionalized in an unsymmetrical ketone) and stereoselectivity (the three-dimensional arrangement of atoms) is often a key challenge.

Thermodynamic vs. Kinetic Enolate Formation : By carefully choosing the base, solvent, and temperature, one can selectively form either the more substituted (thermodynamic) or less substituted (kinetic) enolate, thus controlling the position of functionalization.

Chiral Auxiliaries and Catalysts : To control stereochemistry, chiral auxiliaries can be temporarily attached to the cyclohexanone, directing the approach of reagents to one face of the molecule. Asymmetric catalysts can also be employed to achieve enantioselective α-functionalization.

Construction of the Phenoxyphenoxy Ether Linkage

The diaryl ether bond is a key structural element, and its formation is a critical step in the synthesis of the target molecule. researchgate.netrsc.org

Strategies for Diaryl Ether Bond Formation

Several named reactions are cornerstones of diaryl ether synthesis:

Ullmann Condensation : This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.orgwikipedia.orgnih.gov While effective, it often requires harsh conditions, such as high temperatures. google.com Modern advancements have led to milder conditions using soluble copper catalysts and various ligands. mdpi.com

Buchwald-Hartwig Amination : While primarily known for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been adapted for the synthesis of diaryl ethers (C-O bond formation). wikipedia.orgalfa-chemistry.comorganic-chemistry.org It generally offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann condensation. nrochemistry.comjk-sci.com

Nucleophilic Aromatic Substitution (SNA_r) : This method is effective when the aryl halide is activated by electron-withdrawing groups. datapdf.comnih.gov The reaction proceeds by the addition of a nucleophile (a phenoxide) to the aromatic ring, followed by the elimination of the halide.

A comparison of common diaryl ether synthesis methods is presented below:

ReactionCatalystTypical SubstratesConditions
Ullmann CondensationCopper (Cu)Aryl halides, phenolsOften high temperatures
Buchwald-HartwigPalladium (Pd)Aryl halides/triflates, phenols/alcoholsMilder conditions, broad scope
SNArBase-mediatedActivated aryl halides, phenolsVaries with substrate

Coupling Reactions for Phenoxy Group Introduction to the Cyclohexanone Precursor

The final key step is the formation of the ether linkage between the 4-phenoxyphenol and the cyclohexanone ring. This is typically achieved by an O-arylation reaction.

Coupling with an α-Halocyclohexanone : A pre-functionalized cyclohexanone, for example, 2-bromocyclohexanone, can react with 4-phenoxyphenol in the presence of a base. This is a standard nucleophilic substitution reaction where the phenoxide displaces the halide.

Palladium-Catalyzed Coupling : A more modern approach involves the palladium-catalyzed coupling of the cyclohexanone enolate with an appropriate 4-phenoxyphenyl electrophile. This method, an extension of the Buchwald-Hartwig reaction, allows for the direct formation of the C-O bond under relatively mild conditions.

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and the stereochemical requirements of the final product.

Convergent and Linear Synthesis Pathways for this compound

A linear synthesis would involve the sequential construction of the molecule, likely starting from a simple cyclohexanone derivative. A plausible linear route could commence with the halogenation of cyclohexanone to form 2-halocyclohexanone. This intermediate would then undergo a nucleophilic substitution reaction with 4-phenoxyphenol. The formation of the diaryl ether linkage would be the final key step. While straightforward in concept, linear syntheses can suffer from a cumulative loss of yield over multiple steps.

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential construction starting from cyclohexanone.Conceptually simple, straightforward planning.Potentially lower overall yield due to cumulative losses.
Convergent Synthesis Independent synthesis of key fragments followed by coupling.Higher overall yields, allows for parallel synthesis, greater flexibility.May require more complex starting materials for the fragments.

Catalytic Systems and Optimized Reaction Conditions in the Synthesis of Keto-Ether Compounds

The formation of the ether linkage in this compound and analogous structures is a critical transformation that often relies on efficient catalytic systems. The Ullmann condensation and palladium-catalyzed cross-coupling reactions are prominent methods for the synthesis of diaryl ethers and the arylation of ketones, respectively.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, particularly in the synthesis of diaryl ethers. nih.govrsc.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (typically around 200 °C) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of milder and more efficient catalytic systems. The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to significantly accelerate the reaction, allowing it to proceed at more moderate temperatures. nih.gov The choice of base and solvent is also crucial for optimizing the reaction. For instance, cesium carbonate is a commonly used base, and solvents like N-methylpyrrolidone (NMP) are often employed. nih.gov The development of heterogeneous catalysts, such as copper oxide nanoparticles, has also shown promise for room temperature C-O cross-coupling reactions, offering advantages in terms of catalyst recovery and reusability.

Palladium-catalyzed α-arylation of ketones represents another powerful tool for the synthesis of 2-aryloxycyclohexanones. This reaction involves the coupling of a ketone enolate with an aryl halide. nih.govrsc.org The success of this transformation is highly dependent on the choice of the palladium catalyst, ligand, and base. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide range of ketones and aryl halides. nih.gov These reactions can be performed under relatively mild conditions and often exhibit high functional group tolerance. For the synthesis of this compound, this could involve the reaction of a cyclohexanone enolate with a 4-phenoxyphenoxy halide.

Below is a table summarizing typical catalytic systems and conditions for related transformations:

Reaction TypeCatalyst SystemLigand (if applicable)BaseSolventTemperature (°C)Reference
Ullmann Diaryl Ether SynthesisCuCl2,2,6,6-tetramethylheptane-3,5-dione (TMHD)Cs₂CO₃N-Methylpyrrolidone (NMP)Moderate nih.gov
Ullmann Diaryl Ether SynthesisCuO NanoparticlesLigand-freeKOHN,N-Dimethylacetamide (DMAc)Room Temperature
Pd-catalyzed α-ArylationPd(OAc)₂Bulky, electron-rich phosphinesNaOt-Bu or K₃PO₄Toluene or Dioxane80-110 nih.govst-andrews.ac.uk

Enantioselective Synthesis Approaches for Chiral this compound

The presence of a stereocenter at the C2 position of the cyclohexanone ring in this compound opens the possibility for enantioselective synthesis to obtain optically active forms of the compound. Research into the asymmetric synthesis of related 2-aryloxycyclohexanones has explored the use of chiral catalysts to control the stereochemical outcome of the C-O bond formation.

One notable approach involves the enantioselective photocyclization of 2-aryloxycyclohex-2-enones . While this is a cyclization reaction to form a dibenzofuranone core rather than a direct arylation, it demonstrates the feasibility of using chiral Lewis acids to induce enantioselectivity in transformations involving 2-aryloxycycloalkenone systems. In a study, a complex of copper(II) perchlorate (B79767) and a chiral bisoxazoline ligand was used as the chiral Lewis acid. researchgate.net Upon irradiation, this system was able to mediate the photocyclization with moderate enantiomeric excess (up to 60% ee). researchgate.net This suggests that chiral metal complexes can influence the stereochemical environment around the cyclohexenone ring during a chemical transformation.

The development of direct, highly enantioselective methods for the α-arylation of ketones remains an active area of research. nih.gov Strategies often involve the use of chiral palladium complexes or organocatalysts to control the facial selectivity of the enolate attack on the arylating agent. For the synthesis of chiral this compound, this would ideally involve the asymmetric coupling of a cyclohexanone enolate with a 4-phenoxyphenoxy electrophile, guided by a chiral catalyst.

The following table outlines key findings from an enantioselective photocyclization study of analogous compounds:

Substrate TypeChiral Catalyst SystemWavelength (nm)Yield (%)Enantiomeric Excess (ee, %)Reference
2-Aryloxycyclohex-2-enoneCu(ClO₄)₂·6H₂O / Bisoxazoline ligand36826-7622-40 researchgate.net
Electron-rich 2-Aryloxycyclohex-2-enoneCu(ClO₄)₂·6H₂O / Bisoxazoline ligand (with sensitizer)41931-6229-46 researchgate.net

While direct enantioselective synthesis of this compound has not been extensively reported, these analogous studies provide a strong foundation for the future development of such methodologies.

Reaction Mechanisms and Reactivity Profiles of 2 4 Phenoxyphenoxy Cyclohexan 1 One

Nucleophilic Addition Reactions at the Carbonyl Center of Cyclohexan-1-one

Nucleophilic addition is a characteristic reaction of ketones, where the electrophilic carbonyl carbon is attacked by a nucleophile. libretexts.org In substituted cyclic ketones like 2-(4-phenoxyphenoxy)cyclohexan-1-one, the trajectory of this attack is not random but is controlled by a combination of steric and electronic effects. Aldehydes are generally more reactive than ketones in nucleophilic additions due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. openstax.org

Stereoelectronic Control in Nucleophilic Additions to Cyclohexanone (B45756) Derivatives

The stereochemical outcome of nucleophilic addition to cyclohexanone derivatives is often dictated by stereoelectronic effects, which are orbital-based interactions that influence the transition state energy. Two primary models, the Felkin-Anh and the Cieplak model, are used to predict the diastereoselectivity of these reactions.

The Cieplak model, in particular, emphasizes the stabilization of the forming bond by electron donation from adjacent anti-periplanar sigma bonds (σ-donation) into the forming σ* orbital of the nucleophile-carbonyl carbon bond. researchgate.net In a cyclohexanone system, axial attack is often favored because the anti-periplanar C-C and C-H sigma bonds of the ring are effective σ-donors, stabilizing the transition state. researchgate.net Conversely, equatorial attack is sterically less hindered but may lack this electronic stabilization. researchgate.net The balance between these opposing factors—steric hindrance favoring equatorial attack and stereoelectronic effects favoring axial attack—determines the final product ratio. researchgate.net

Attack TrajectoryPrimary Controlling FactorDescriptionFavored By
Axial AttackStereoelectronic EffectThe transition state is stabilized by hyperconjugation from anti-periplanar σ C-C and σ C-H bonds of the cyclohexane (B81311) ring into the forming σ* orbital. researchgate.netSmall nucleophiles, electronically demanding transition states.
Equatorial AttackSteric Hindrance (Torsional Strain)The nucleophile approaches from the more open equatorial face, avoiding steric clashes with axial hydrogens at the C3 and C5 positions.Bulky nucleophiles.

Influence of the Phenoxyphenoxy Substituent on Carbonyl Reactivity

The 2-(4-phenoxyphenoxy) group exerts a profound influence on both the rate and stereoselectivity of nucleophilic additions through a combination of steric and electronic effects.

Electronic Effect: The ether oxygens in the phenoxyphenoxy group are electron-withdrawing through an inductive effect (-I effect). This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted cyclohexanone. The rate of nucleophilic addition generally increases with the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com

Steric Effect: The 2-(4-phenoxyphenoxy) substituent is exceptionally bulky. Assuming it preferentially occupies the equatorial position to minimize steric strain, it creates a highly hindered environment on one face of the carbonyl group. This steric bulk will strongly disfavor nucleophilic attack from the same face (the equatorial face), thereby directing incoming nucleophiles to the opposite, axial trajectory. This steric directing effect often overrides the subtle stereoelectronic preferences that govern additions to less substituted cyclohexanones.

Alpha-Substitution and Enolization Chemistry of the Cyclohexanone Ring

Alpha-substitution reactions involve the replacement of a hydrogen atom on a carbon adjacent to the carbonyl group (the α-carbon) with an electrophile. wikipedia.org These reactions proceed through the formation of a key intermediate: an enol or, more commonly under basic conditions, an enolate anion. wikipedia.org

Mechanisms of Enolate Formation and Subsequent Reactivity

The presence of the carbonyl group makes the α-hydrogens weakly acidic (pKa ≈ 19-21 for ketones) because the resulting conjugate base, the enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. wikipedia.org In an unsymmetrical ketone like this compound, two different enolates can be formed by deprotonation at either the C2 or C6 position. The regioselectivity of this deprotonation is governed by whether the reaction is under kinetic or thermodynamic control. pharmaxchange.infoudel.edu

Kinetic Enolate: This enolate is formed fastest. Deprotonation occurs at the less sterically hindered position, which in this case is the C6 position. The protons at C6 are more accessible to a bulky base. pharmaxchange.infoudel.edu Formation of the kinetic enolate is favored by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA), aprotic solvents, and low temperatures (-78 °C). pharmaxchange.infoyoutube.com These conditions make the deprotonation rapid and irreversible. udel.edu

Thermodynamic Enolate: This is the more stable enolate. It is formed by deprotonation at the more substituted C2 position, resulting in a more substituted (and thus more stable) double bond in the enolate structure. pharmaxchange.infomasterorganicchemistry.com Its formation is favored by conditions that allow for equilibrium to be established: a weaker base (e.g., NaOEt), protic solvents, and higher temperatures. udel.edu Under these conditions, the initially formed kinetic enolate can revert to the ketone and re-form as the more stable thermodynamic isomer. udel.edu

Enolate TypePosition of DeprotonationKey CharacteristicsFavorable Conditions
KineticC6 (less substituted)Forms faster, less stable, proton is sterically more accessible. pharmaxchange.infoudel.eduStrong, bulky base (LDA), low temperature, aprotic solvent. youtube.com
ThermodynamicC2 (more substituted)Forms slower, more stable (more substituted double bond). pharmaxchange.infomasterorganicchemistry.comWeaker base (NaOEt), higher temperature, protic solvent (allows equilibration). udel.edu

Electrophilic Attack on Cyclohexanone Enolates

Once formed, the enolate is a potent carbon nucleophile that can react with a variety of electrophiles (e.g., alkyl halides) in α-substitution reactions. The stereochemistry of this attack is also subject to stereoelectronic control. For conformationally rigid cyclohexanone enolates, alkylation tends to occur from the axial direction. ubc.ca This preference is because the transition state for axial attack allows the cyclohexane ring to maintain a stable chair-like conformation, whereas the transition state for equatorial attack forces the ring into a higher-energy twist-boat conformation. ubc.ca

In the case of the kinetic enolate of this compound, alkylation at C6 would be influenced by the large equatorial substituent at C2, which would further sterically bias the electrophile to approach from the axial face.

Elimination Reactions Involving the Cyclohexanone Ring System

Elimination reactions can be used to introduce a double bond into the cyclohexanone ring, typically forming an α,β-unsaturated ketone (a cyclohexenone). This transformation requires the removal of a hydrogen from one α-carbon and a leaving group from the other.

In the context of this compound, the formation of cyclohex-2-en-1-one would require the elimination of the phenoxyphenoxy group from C2 and a proton from either C1 (not possible) or C3. A more common pathway to an enone from a saturated ketone involves a two-step process, such as α-halogenation followed by dehydrohalogenation, or via Selenoxide elimination. psiberg.com

A direct elimination of the 2-(4-phenoxyphenoxy) group is also plausible under certain conditions. While an aryloxy group is not a premier leaving group, its departure can be facilitated. The reaction likely proceeds via an E1cB mechanism under basic conditions, similar to the dehydration of aldol (B89426) products. libretexts.orglibretexts.org

Enolate Formation: A base removes the acidic α-hydrogen (at C3, for example, though less acidic than C2 or C6 protons) to form a resonance-stabilized enolate.

Elimination: The enolate then collapses, expelling the phenoxyphenoxy leaving group from the β-position (C2) to form the conjugated double bond. libretexts.org

The stability of the resulting conjugated enone system provides a strong thermodynamic driving force for this elimination, making it more favorable than the elimination of typical alcohol or ether groups. libretexts.orgopenstax.org

Ether Cleavage and Formation Mechanisms Pertaining to Phenoxyphenoxy Moieties

The phenoxyphenoxy group in this compound contains two ether linkages, which are generally stable but can be cleaved under specific conditions. The cleavage of diaryl ethers, such as the phenoxyphenoxy moiety, typically requires harsh conditions or specific catalytic systems.

Acid-Catalyzed Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can facilitate the cleavage of ethers. chemrxiv.org The reaction mechanism initiates with the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by the halide ion. chemrxiv.org For a diaryl ether, this process is generally difficult due to the strength of the sp² C-O bond. However, cleavage may be possible under forcing conditions, proceeding through a nucleophilic aromatic substitution-like mechanism.

Reductive Cleavage: Electrocatalytic hydrogenolysis (ECH) over catalysts like skeletal nickel has been shown to cleave the C-O bond of diaryl ethers without saturating the aromatic rings. researchgate.net This method can proceed via two proposed mechanisms: one involving dual-ring coordination and C-H activation leading to a benzyne (B1209423) intermediate, and another involving a single-ring interaction leading to a phenyl anion. researchgate.net For this compound, such a reductive cleavage could selectively break one of the ether bonds, yielding phenol (B47542) and 2-(4-hydroxyphenoxy)cyclohexan-1-one or other related products.

Oxidative Cleavage: Enzymatic systems, such as those found in certain bacteria, can catalyze the oxidative cleavage of diphenyl ethers. For instance, a novel angular dioxygenase has been identified that dioxygenates the aromatic ring at the carbon adjacent to the ether linkage and the angular carbon, leading to ring cleavage. nih.gov While this is a biological example, it highlights the possibility of oxidative C-O bond scission.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild method for the cleavage of phenolic ethers. chemrxiv.org These reactions often involve the generation of a radical anion on the aromatic ring, which then fragments to cleave the C-O bond. chemrxiv.org This method has shown selectivity for phenolic ethers over aliphatic ones. chemrxiv.org

Cleavage Method Reagents/Conditions Plausible Products from this compound Mechanism Highlights
Acid-CatalyzedHBr or HI, heatPhenol, 4-phenoxyphenol (B1666991), brominated/iodinated aromaticsProtonation of ether oxygen followed by nucleophilic attack.
Reductive (ECH)Skeletal Ni cathode, aqueous mediumPhenol, 4-phenoxyphenol, cyclohexanone derivativesDirect C-O cleavage via benzyne or phenyl anion intermediates. researchgate.net
Enzymatic (Oxidative)Dioxygenase enzymesRing-opened aromatic fragments, phenolDioxygenation at the angular and adjacent carbons. nih.gov
Photoredox CatalysisVisible light, photocatalystPhenol, 4-phenoxyphenolFormation of a radical anion followed by C-O bond fragmentation. chemrxiv.org

Radical Reactions and Photochemistry of Phenoxyphenoxy-Substituted Cyclohexanones

The presence of a carbonyl group in the cyclohexanone ring makes this compound susceptible to photochemical reactions. Upon absorption of UV light, the ketone can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). msu.edu The reactivity is then dictated by the behavior of this excited state.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For this compound, this would lead to the formation of a diradical intermediate. This diradical can then undergo various subsequent reactions, including decarbonylation to form a cyclopentane (B165970) derivative or intramolecular hydrogen abstraction. libretexts.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. libretexts.orgacs.org The subsequent reactions of this biradical can lead to cleavage of the β-carbon-carbon bond (fragmentation) to yield an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. libretexts.orgacs.org The specific pathway depends on the conformation and stability of the intermediates.

Radical Cyclization: Radical cyclization reactions can be initiated by generating a radical on the molecule, which then attacks an unsaturated part of the same molecule. wikipedia.org While the phenoxyphenoxy moiety itself is saturated, radical addition to one of the aromatic rings is a possibility, although it would disrupt aromaticity and thus be less favorable. A more plausible scenario would involve the generation of a radical on the cyclohexanone ring, which could potentially lead to intramolecular cyclization if a suitable radical acceptor is present. rsc.org

Photochemical/Radical Process Initiation Key Intermediate Potential Products
Norrish Type I CleavageUV irradiation (n → π* transition)Acyl-alkyl diradicalDecarbonylated products, ring-contracted products. libretexts.org
Norrish Type II ReactionUV irradiation (n → π* transition)1,4-BiradicalRing-opened enol and alkene fragments, cyclobutanol derivatives. libretexts.org
Radical CyclizationRadical initiator or photolysisCarbon-centered radicalPolycyclic structures (if a suitable acceptor is present). wikipedia.org

Intramolecular Rearrangement Reactions of the this compound Scaffold

The structure of this compound allows for the possibility of several intramolecular rearrangement reactions, particularly under acidic or photochemical conditions.

Acid-Catalyzed Rearrangements: In the presence of a strong acid, the enol form of the cyclohexanone can be generated. This enol or the protonated ketone could be susceptible to rearrangements. For instance, a Fries-type rearrangement could potentially occur, where the phenoxy group migrates from the ether oxygen to a carbon atom of the adjacent aromatic ring, although this is more common for aryl esters than ethers. A related rearrangement could involve the migration of the entire phenoxyphenoxy group.

Photochemical Rearrangements: Photochemical excitation can lead to rearrangements of the cyclohexanone ring itself. For example, cyclohexenones are known to undergo rearrangements to bicyclo[3.1.0]hexanones. While the subject compound is a saturated cyclohexanone, related photochemical rearrangements of the excited state could be possible.

A plausible rearrangement for a 2-substituted cyclohexanone could involve an initial Norrish Type I cleavage followed by recombination of the diradical in a different manner to form a structural isomer.

Rearrangement Type Conditions Plausible Mechanism Potential Product Structure
Acid-Catalyzed RearrangementStrong acid (e.g., H₂SO₄, PPA)Protonation, enolization, potential migration of the aryloxy group.Isomeric phenol where the cyclohexanone is attached to the aromatic ring.
Photochemical RearrangementUV irradiationFormation of an excited state or diradical intermediate followed by bond reorganization.Bicyclic compounds or other structural isomers of the cyclohexanone.

Advanced Spectroscopic and Analytical Characterization of 2 4 Phenoxyphenoxy Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and proton environments, providing clear insights into connectivity and stereochemistry.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-(4-Phenoxyphenoxy)cyclohexan-1-one provides detailed information about the electronic environment of each proton. Chemical shifts (δ) are influenced by the proximity of electronegative atoms and anisotropic effects from aromatic rings and the carbonyl group. openstax.orglibretexts.org Protons on sp³-hybridized carbons generally appear at higher fields (further right in the spectrum), while those on sp²-hybridized carbons, like aromatic rings, are found at lower fields. openstax.org

The expected proton signals can be divided into two main regions: the aliphatic region for the cyclohexanone (B45756) ring and the aromatic region for the phenoxyphenoxy moiety. The proton at the C2 position of the cyclohexanone ring is expected to be significantly downfield shifted due to the deshielding effects of both the adjacent carbonyl group (C1) and the ether oxygen. The protons on the two phenyl rings will exhibit complex splitting patterns characteristic of para-substituted systems.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. libretexts.orgoregonstate.edu

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H2 (Cyclohexanone)4.5 - 4.8dd (doublet of doublets)J = 4.0, 11.0
H3, H4, H5, H6 (Cyclohexanone)1.7 - 2.6m (multiplet)-
Aromatic Protons6.8 - 7.4m (multiplet)-

Carbon-13 (¹³C) NMR Spectroscopic Assignments

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. masterorganicchemistry.com The chemical shift of each carbon is indicative of its hybridization and electronic environment. The carbonyl carbon of the cyclohexanone ring is characteristically found at a very low field (190-210 ppm). libretexts.org Carbons attached to the electronegative oxygen atom (C-O) appear in the 50-90 ppm range, while standard aliphatic carbons (C-C) are found between 0-50 ppm. libretexts.orglibretexts.org Aromatic carbons typically resonate in the 100-150 ppm region. pdx.edu

Due to symmetry within the para-substituted phenyl rings, some carbon atoms are chemically equivalent, leading to fewer than the total 18 carbon signals. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges. libretexts.orglibretexts.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=O)205 - 210
C2 (CH-O)75 - 85
C3, C4, C5, C6 (Cyclohexanone)20 - 45
Aromatic C-H115 - 135
Aromatic C-O (ipso)150 - 160

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. science.govharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would show cross-peaks between the proton at C2 and the adjacent protons at C3 on the cyclohexanone ring. It would also reveal correlations between adjacent protons on the aromatic rings, helping to assign their specific positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com It is invaluable for definitively assigning the carbon signals based on their known proton assignments. For instance, the proton signal assigned to H2 would show a cross-peak with the carbon signal for C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. youtube.comkvdcnrt.com NOESY is particularly useful for determining stereochemistry. For this molecule, it could elucidate the preferred conformation of the phenoxyphenoxy substituent on the cyclohexanone ring (i.e., whether it is in an axial or equatorial position) by observing spatial correlations between the C2 proton and other protons on the ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, molecular formula, and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. nih.govpnnl.gov This precision allows for the determination of the exact molecular formula of a compound from its measured mass. nih.gov For this compound, with the molecular formula C₁₈H₁₈O₃, the calculated exact mass of the molecular ion [M]⁺ is 282.1256 Da. HRMS analysis would confirm this value with high confidence, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Trace Analysis

Hyphenated chromatographic and mass spectrometric techniques are essential for separating complex mixtures and for the sensitive detection and quantification of analytes. bbk.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detection by a mass spectrometer. nih.govnih.gov GC-MS analysis of this compound would be suitable for assessing its purity, where any impurities would appear as separate peaks in the chromatogram with their own distinct mass spectra. smujo.id The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is the method of choice for compounds that are not sufficiently volatile or are thermally unstable. kuleuven.be It separates compounds in the liquid phase before they are ionized and detected. thermofisher.com This technique is highly effective for purity analysis of the target compound. bbk.ac.uk Furthermore, tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for trace analysis in complex matrices like environmental or biological samples. phenomenex.comdphen1.com By selecting a specific parent ion and monitoring its characteristic fragment ions, LC-MS/MS can detect and quantify the compound at very low concentrations, minimizing interference from other substances. dphen1.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govxjtu.edu.cn For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the cyclohexanone ring, the diaryl ether linkage, and the aromatic systems.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone group in the cyclohexanone ring, typically appearing in the range of 1700-1725 cm⁻¹. The exact position of this peak can provide subtle information about the ring conformation. Another key feature is the C-O-C stretching vibrations from the two ether linkages. Aryl-alkyl ethers and diaryl ethers show characteristic asymmetric and symmetric stretches, which are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Vibrations associated with the aromatic rings include C=C stretching peaks in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) in the 690-900 cm⁻¹ range can offer clues about the substitution pattern of the phenyl rings.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)Stretching1700 - 1725Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
C-O-C (Aryl Ether)Asymmetric Stretching1200 - 1300Strong
C-O-C (Ether)Symmetric Stretching1000 - 1100Medium
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 3000Medium

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. thermofisher.com The primary chromophores in this compound are the phenoxy groups and the carbonyl group.

The extensive π-system of the two connected phenyl rings is expected to give rise to strong absorptions in the UV region. These correspond to π → π* transitions. The presence of the ether oxygen atoms, acting as auxochromes, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. Typically, absorptions for such aromatic systems appear in the 250-280 nm range. utoronto.ca

The carbonyl group of the cyclohexanone also possesses a chromophore. It can undergo a weaker, symmetry-forbidden n → π* transition, which is expected to appear as a broad, low-intensity band at a longer wavelength, typically around 280-300 nm. nist.gov This peak may overlap with the tail of the much stronger π → π* absorptions from the aromatic rings. utoronto.ca

Table 2: Expected UV-Vis Electronic Transitions for this compound

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
Phenoxy-phenyl systemπ → π~250 - 280High
Carbonyl (C=O)n → π~280 - 300Low

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.

HPLC and UPLC are cornerstone techniques for assessing the purity of pharmaceutical and chemical compounds. phenomenex.com A reversed-phase HPLC (RP-HPLC) method is well-suited for analyzing the moderately polar this compound.

A typical method would employ a C18 stationary phase column, which separates compounds based on their hydrophobicity. sielc.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. This allows for the efficient elution of the target compound while separating it from more polar or less polar impurities. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic chromophore absorbs strongly (e.g., ~270 nm), ensuring high sensitivity. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle size columns, can offer faster analysis times and higher resolution compared to traditional HPLC.

The structure of this compound contains a stereocenter at the C2 position of the cyclohexanone ring, meaning it exists as a pair of enantiomers. Chiral Supercritical Fluid Chromatography (CSP-SFC) is a highly effective technique for separating these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. chromatographyonline.comlcms.cz

SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. afmps.benih.gov This mobile phase has low viscosity and high diffusivity, allowing for rapid and highly efficient separations. The separation of enantiomers is achieved using a chiral stationary phase (CSP), most commonly one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose). chromatographyonline.comrsc.org The different interactions between each enantiomer and the chiral selector of the stationary phase cause them to travel through the column at different rates, resulting in their separation. chromatographyonline.com This technique is preferred over chiral HPLC in many cases due to its speed and reduced environmental impact from lower organic solvent consumption. afmps.be

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula to confirm its empirical formula.

For this compound, the molecular formula is C₁₈H₁₈O₃, with a corresponding molecular weight of 298.34 g/mol . The theoretical elemental composition can be calculated from this formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₈H₁₈O₃)

Element Symbol Atomic Mass ( g/mol ) Atoms in Formula Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01118216.19872.46%
HydrogenH1.0081818.1446.08%
OxygenO15.999347.99721.46%

X-ray Crystallography for Precise Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of sufficient quality can be grown, this technique can provide unambiguous information about the molecule's solid-state structure.

To date, a crystal structure for this compound has not been reported in public databases. However, if such a study were performed, it would yield precise data on bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the bulky phenoxyphenoxy substituent. nih.gov Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state architecture.

Stereochemistry and Conformational Analysis of 2 4 Phenoxyphenoxy Cyclohexan 1 One

Conformational Preferences of the Cyclohexanone (B45756) Ring in Substituted Systems

The conformational landscape of cyclohexanone derivatives is primarily dictated by a balance of steric and electronic factors. Unlike cyclohexane (B81311), the presence of a carbonyl group, which has an sp2-hybridized carbon, reduces the degree of puckering in the six-membered ring. This structural alteration leads to more rapid interconversion between conformers compared to the corresponding cyclohexane systems. tandfonline.comresearchgate.net

Chair-Boat Interconversions and Associated Energy Barriers

The most stable conformation for a cyclohexanone ring is the chair form, which minimizes both angle and torsional strain. The ring can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. utexas.eduwikipedia.org The transition state with the highest energy on this pathway is the half-chair. utexas.edu For cyclohexane, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol. libretexts.org The boat conformation itself is a high-energy intermediate, notable for unfavorable steric interactions between the "flagpole" hydrogens. libretexts.org The twist-boat conformation is an energy minimum, but it is still significantly less stable than the chair form by about 5.5 kcal/mol in cyclohexane. utexas.edumasterorganicchemistry.com

The introduction of the sp2 center in cyclohexanone flattens the ring slightly, which lowers the energy barrier for the ring flip, making the interconversion faster. youtube.com

Table 1: Comparative Energy Differences in Cyclohexane Conformational Isomers

ConformationEnergy Relative to Chair (kcal/mol)Characteristics
Chair 0Most stable, minimal strain
Twist-Boat ~5.5Flexible, local energy minimum
Boat ~6.5Transition state between twist-boats, flagpole interactions
Half-Chair ~10-11Highest energy transition state in chair-chair interconversion

Note: Values are approximate for unsubstituted cyclohexane and serve as a general reference.

Influence of the 2-Phenoxyphenoxy Substituent on Ring Conformation and Dynamics

The substituent at the C2 position significantly influences the equilibrium between the two possible chair conformations, where the substituent is either in an axial or an equatorial position. For 2-(4-Phenoxyphenoxy)cyclohexan-1-one, two main factors are at play:

Steric Hindrance : The 4-phenoxyphenoxy group is sterically demanding. Generally, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on C4 and C6. wikipedia.orglibretexts.org This steric preference is quantified by "A-values," where a larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com Given its size, the 4-phenoxyphenoxy group would be expected to have a large A-value, strongly favoring the equatorial conformation.

Electronic Effects : For 2-substituted cyclohexanones with an electronegative atom (like the oxygen in the phenoxyphenoxy group) attached to C2, electronic effects such as the anomeric effect can become significant. tandfonline.comresearchgate.net The generalized anomeric effect involves a stabilizing interaction between the lone pair of electrons on the heteroatom and the antibonding orbital (σ*) of the adjacent C1-C2 bond. This effect often stabilizes the axial conformation, running counter to steric preferences. tandfonline.comresearchgate.net The conformational outcome for this compound depends on the delicate balance between the strong steric repulsion favoring the equatorial position and potential electronic stabilization for the axial position. In most cases involving very large groups, steric factors are expected to dominate.

Chiral Centers at the C2 Position and Potential Enantiomeric Forms

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents. pdx.edukhanacademy.org In the case of this compound, the carbon at the C2 position is a stereocenter.

The four distinct groups attached to C2 are:

A hydrogen atom (-H)

The 4-phenoxyphenoxy group (-O-C₆H₄-O-C₆H₅)

The carbonyl carbon of the ring (-C1=O)

The methylene (B1212753) carbon of the ring (-C3H₂)

The ring carbons C1 and C3 are considered different groups because tracing the path around the ring from C2 in each direction leads to a different sequence of atoms (C2-C1(=O)-C6... vs. C2-C3-C4...). reddit.com

The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-(4-Phenoxyphenoxy)cyclohexan-1-one and (S)-2-(4-Phenoxyphenoxy)cyclohexan-1-one, according to the Cahn-Ingold-Prelog priority rules. These two enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. khanacademy.org

Diastereoselective Control in Nucleophilic Additions and Other Reactions Involving the Cyclohexanone Alpha-Carbon

Nucleophilic addition to the carbonyl carbon of this compound is a key reaction. Since the molecule is chiral and the faces of the carbonyl group are diastereotopic, the addition of a nucleophile can proceed with facial selectivity, leading to the formation of diastereomeric products. The stereochemical outcome is governed by the existing stereocenter at C2.

The approach of the nucleophile to the carbonyl carbon can occur from either the axial or equatorial face. The conformation of the C2 substituent dictates which trajectory is preferred:

Steric Approach Control : If the bulky 4-phenoxyphenoxy group occupies the equatorial position, it will sterically hinder the equatorial face of the carbonyl. Consequently, the nucleophile is more likely to attack from the less hindered axial face. This is a common controlling factor in additions to substituted cyclohexanones. researchgate.net

Electronic Control : Electronic factors can also play a role. A theory of charge-transfer stabilization suggests that electron donation from adjacent axial C-H bonds into the forming nucleophile-carbonyl σ* orbital can stabilize the transition state for axial attack. researchgate.net The presence of the electronegative oxygen at C2 can influence the electronic properties of the transition state, potentially affecting the reaction's stereoselectivity.

The ratio of the resulting diastereomeric alcohol products depends on a combination of the nucleophile's size, the solvent, the presence of chelating metal cations, and the reaction temperature. researchgate.net For instance, the Michael addition of ketones to nitroolefins, a reaction involving the alpha-carbon, can be rendered highly diastereoselective through the use of chiral organocatalysts that control the facial approach of the reactants.

Table 2: Factors Influencing Diastereoselectivity in Nucleophilic Additions to 2-Substituted Cyclohexanones

FactorInfluence on Stereochemical Outcome
Steric Bulk of C2 Substituent A large equatorial substituent generally directs nucleophiles to the opposite (axial) face.
Steric Bulk of Nucleophile Larger nucleophiles are more sensitive to steric hindrance, often increasing diastereoselectivity.
Solvent and Counterions Can influence the effective size of the nucleophile and the conformation of the substrate.
Chelating Metals Can coordinate to the carbonyl oxygen and the substituent, creating a more rigid transition state and enhancing selectivity.
Temperature Lower temperatures typically increase selectivity by favoring the lower-energy transition state.

Techniques for the Resolution and Chiral Separation of Enantiomers (if applicable)

Since this compound is a chiral compound that would typically be synthesized as a racemic (1:1) mixture of its (R) and (S) enantiomers, separating these enantiomers—a process known as chiral resolution—is necessary to study the properties of each. wikipedia.org

Several established techniques would be applicable for this purpose:

Diastereomeric Salt Crystallization : This is a classical resolution method. wikipedia.org The racemic ketone can be derivatized by reacting it with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. For example, it could be converted to a chiral imine or ketal. Alternatively, the ketone could be reduced to the corresponding alcohol, which is then reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric esters. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Afterward, the resolving agent is removed to yield the separated enantiomers.

Chiral Chromatography : This is a powerful and widely used analytical and preparative technique for separating enantiomers. lcms.cznih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. Common methods include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using columns derivatized with chiral selectors like cyclodextrins or cellulose- and amylose-based polymers. lcms.cznih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Phenoxyphenoxy Cyclohexan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

To investigate the electronic structure and molecular geometry of 2-(4-Phenoxyphenoxy)cyclohexan-1-one, DFT calculations would be employed. This method provides a good balance between computational cost and accuracy for determining the ground-state electronic properties of molecules. A typical approach would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. mdpi.com This calculation would yield the lowest-energy three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

From the optimized molecular geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in understanding where the molecule is most likely to act as an electron donor (HOMO regions) or an electron acceptor (LUMO regions) in chemical reactions.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map would be generated to visualize the charge distribution on the molecule's surface. The ESP map uses a color spectrum to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). This provides insights into the molecule's polarity and identifies sites susceptible to electrophilic or nucleophilic attack. For this compound, one would expect to see negative potential around the oxygen atoms of the ketone and ether linkages.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and can reveal the molecule's conformational flexibility, showing how the cyclohexanone (B45756) ring and the phenoxy-phenoxy side chain move and interact. Furthermore, by including explicit solvent molecules (like water) in the simulation box, MD can investigate solvation effects, showing how the solvent arranges around the solute and influences its conformation and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Analog Exploration

If a set of structurally similar compounds with known biological activity were available, a QSAR model could be developed. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. taylorfrancis.comnih.gov For a series of analogs of this compound, this would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with measured activity (e.g., herbicidal or fungicidal potency). The resulting model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Molecular Docking and Ligand-Protein Interaction Studies for Understanding Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein target. frontiersin.orgekb.eg If a biological target for this compound was hypothesized (for instance, an enzyme like ACCase, based on its structural similarity to APP herbicides), docking simulations could be performed. frontiersin.org This would involve placing the molecule into the active site of the protein and calculating a "docking score" to estimate its binding affinity. The resulting docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, providing a structural basis for its potential biological activity. frontiersin.org

Advanced Applications in Organic Synthesis and Chemical Sciences

2-(4-Phenoxyphenoxy)cyclohexan-1-one as a Building Block in Complex Molecule Synthesis

Chemical compounds that serve as foundational units for the construction of more complex molecular architectures are known as building blocks. frontierspecialtychemicals.comlifechemicals.com The utility of this compound as such a building block can be inferred from the well-documented reactivity of the cyclohexanone (B45756) ring system, a common feature in numerous synthetic strategies. organic-chemistry.orgresearchgate.netmdpi.com

The reactivity of the cyclohexanone moiety is central to its role in several key carbon-carbon bond-forming reactions. The presence of a carbonyl group activates the α- and β-positions, making the molecule susceptible to a variety of transformations.

Conjugate Addition and Michael Addition: Conjugate addition, also known as 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. makingmolecules.comlibretexts.org The Michael addition is a specific, widely used type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate. masterorganicchemistry.comwikipedia.orgyoutube.com For this compound to participate directly as a substrate in these reactions, it would first need to be converted to its α,β-unsaturated analogue, 2-(4-Phenoxyphenoxy)cyclohex-2-en-1-one. This transformation would render the β-carbon electrophilic and susceptible to attack by various nucleophiles, including organocuprates, amines, thiols, and enolates. makingmolecules.commasterorganicchemistry.comnih.gov The general mechanism involves the attack of the nucleophile at the β-carbon, followed by protonation of the resulting enolate intermediate. wikipedia.orgyoutube.com This reaction is a powerful tool for forming 1,5-dicarbonyl compounds and other valuable synthetic intermediates. youtube.com The stereochemical outcome of such additions to cyclohexanone systems can often be controlled, leading to the formation of specific stereoisomers. youtube.com

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgyoutube.com An α,β-unsaturated ketone, such as the unsaturated derivative of the title compound, can act as a dienophile in this reaction. orgsyn.org The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with an electron-rich diene. organic-chemistry.org This reaction provides a direct and stereocontrolled route to complex polycyclic systems, simultaneously forming two new carbon-carbon bonds and up to four new stereocenters. wikipedia.org While specific studies employing 2-(4-Phenoxyphenoxy)cyclohex-2-en-1-one in Diels-Alder reactions are not documented in the searched literature, the reactivity of similar cyclohexenone systems is well-established. orgsyn.org

Reaction TypeGeneral Role of Cyclohexanone MoietyRequired ModificationPotential Reactants (Nucleophile/Diene)
Michael Addition Michael AcceptorDehydrogenation to α,β-unsaturated ketoneEnolates, Malonates, Cyanides
Conjugate Addition 1,4-Addition SubstrateDehydrogenation to α,β-unsaturated ketoneOrganocuprates, Amines, Thiols
Diels-Alder Reaction DienophileDehydrogenation to α,β-unsaturated ketoneConjugated Dienes (e.g., Butadiene, Danishefsky's diene)

Cyclohexanone and its derivatives are important precursors in the synthesis of a wide array of biologically active molecules and pharmaceuticals. mdpi.comresearchgate.net For instance, derivatives of 2-aminocyclohexan-1-one have been developed for the treatment of psychiatric disorders. google.com The synthesis of various bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents, often involves intermediates derived from functionalized cyclic ketones. beilstein-journals.orgnih.govnih.gov The phenoxyphenoxy moiety is also found in some biologically active compounds, such as the pesticide Pyriproxyfen. nih.gov

However, a direct and specific search of the available literature did not yield any instances where this compound was explicitly used as a precursor or intermediate in the synthesis of compounds with reported biological activities.

Derivatization Strategies for Expanding Chemical Space and Exploring Structure-Property Relationships

The modification of a core molecular structure through derivatization is a fundamental strategy in medicinal chemistry and materials science for exploring chemical space and understanding structure-property relationships. For this compound, derivatization could target several key positions:

The Carbonyl Group: The ketone can be transformed into a variety of other functional groups, such as alcohols (via reduction), imines (via condensation with amines), or alkenes (via Wittig-type reactions).

The α-Carbon: The carbons adjacent to the carbonyl are nucleophilic in their enolate form, allowing for alkylation, acylation, and halogenation.

The Aromatic Rings: The phenoxyphenoxy moiety could be functionalized via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the reaction conditions would need to be controlled to avoid undesired side reactions with the ketone.

Studies on related structures, such as dibenzylidenecyclohexanones, have shown that modifying substituents on the aromatic rings significantly impacts their electrochemical and spectroscopic properties. nih.gov Similarly, research on cyclohexene (B86901) derivatives has established relationships between structural changes and biological activities like antiproliferative and antibacterial effects. mdpi.com Despite these general strategies, specific research detailing the derivatization of this compound to explore its structure-property relationships was not found in the performed search.

Applications in Material Science and Polymer Chemistry through Advanced Functionalization

The incorporation of rigid and functionalized cyclic structures into polymers can impart unique thermal, mechanical, and optical properties. In principle, this compound could be functionalized to create a monomer suitable for polymerization. For example, conversion of the ketone to a hydroxyl group followed by esterification with acrylic acid could yield a monomer for radical polymerization. However, a review of the scientific literature did not identify any studies or applications of this compound or its derivatives in the fields of material science or polymer chemistry. nih.govresearchgate.net

Elucidation of Molecular Recognition through Interaction Studies with Biological Macromolecules

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces. Understanding how a molecule like this compound might interact with biological macromolecules such as proteins or enzymes is crucial for drug discovery. The molecule possesses features that could contribute to binding, including a hydrogen bond acceptor (the carbonyl oxygen) and a large, relatively rigid hydrophobic surface (the phenoxyphenoxy group).

Despite the potential for such interactions, no specific experimental or computational studies on the molecular recognition of this compound with any biological macromolecules were found in the conducted literature search.

Future Research Directions and Perspectives for 2 4 Phenoxyphenoxy Cyclohexan 1 One

Development of Novel, Efficient, and Sustainable Synthetic Routes

The future synthesis of 2-(4-phenoxyphenoxy)cyclohexan-1-one and its analogs will likely focus on the development of efficient, cost-effective, and environmentally benign methodologies. Current approaches to similar structures, such as substituted cyclohexanones and diaryl ethers, can provide a foundation for these new routes.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions to form the diaryl ether bond. rsc.orgjsynthchem.comorganic-chemistry.org Modern catalytic systems, including those based on palladium and copper, could be employed to couple a phenol (B47542) with an aryl halide under mild conditions. rsc.orgorganic-chemistry.org Future research could focus on developing catalysts that are more sustainable, for instance, by using earth-abundant metals or by designing reusable heterogeneous catalysts.

For the construction of the substituted cyclohexanone (B45756) ring, researchers could explore tandem reactions that form multiple bonds in a single operation. nih.gov For example, a Michael-Claisen condensation could be a regioselective approach to the cyclohexane-1,3-dione core, which could then be further modified. organic-chemistry.org Another innovative strategy could involve a cationic cyclization of an appropriately designed alkynol or enyne derivative. organic-chemistry.org The development of asymmetric catalytic methods to introduce the phenoxyphenyl group onto the cyclohexanone ring in a stereocontrolled manner would be a significant advancement.

The principles of green chemistry will be central to these synthetic endeavors. This includes the use of safer solvents, minimizing waste, and designing energy-efficient processes. Microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields.

Exploration of Unprecedented Reaction Pathways and Transformations

The unique structure of this compound offers a variety of sites for chemical modification, opening the door to unexplored reaction pathways. The cyclohexanone moiety is a versatile functional group that can undergo a wide range of transformations. For instance, α-functionalization of the ketone could lead to the introduction of new substituents, and tandem catalysis strategies could be employed for the convergent synthesis of more complex cyclic ketones. nih.gov

The aromatic rings of the phenoxyphenyl group are also ripe for derivatization. Electrophilic aromatic substitution reactions could be used to introduce a variety of functional groups, which could in turn be used for further modifications. The ether linkage, while generally stable, could potentially be cleaved or rearranged under specific conditions, leading to novel molecular scaffolds.

Future research could also investigate photochemical reactions of this compound. The combination of a ketone and aromatic rings could lead to interesting photochemical behavior, such as cycloadditions or rearrangements, when exposed to light of a specific wavelength. nih.gov Furthermore, exploring the reactivity of this molecule under high-pressure or flow chemistry conditions could reveal novel transformations that are not accessible under standard laboratory conditions. The application of cycloaddition-retroelectrocyclization (CA-RE) reactions, which are effective for creating diverse molecular systems, could also be an interesting avenue to explore. nih.gov

Advanced Understanding of Stereochemical Control in Derivatization and Scaffold Modification

The presence of a stereocenter at the 2-position of the cyclohexanone ring means that this compound can exist as a pair of enantiomers. The biological activity and material properties of these enantiomers are likely to be different, making stereochemical control a critical aspect of future research.

A key focus will be the development of stereoselective synthetic methods to produce enantiomerically pure forms of the parent compound and its derivatives. mdpi.com This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. mdpi.com Understanding the factors that govern the stereochemical outcome of reactions involving the cyclohexanone ring will be crucial. For example, the stereochemistry of nucleophilic addition to the carbonyl group can be influenced by a variety of factors, including steric hindrance and electronic effects. researchgate.netresearchgate.net

Once enantiomerically pure compounds are available, their unique properties can be explored. In medicinal chemistry, for example, one enantiomer may have a desired therapeutic effect while the other is inactive or has undesirable side effects. In materials science, the chirality of the molecules could be used to create materials with unique optical or electronic properties.

Future research in this area will likely involve a combination of experimental and computational approaches. Molecular modeling can be used to predict the stereochemical outcome of reactions and to understand the interactions of the different enantiomers with biological targets or other molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. mdpi.com These powerful computational tools can be applied to accelerate the development of this compound and its derivatives.

AI and ML can also be used to design new derivatives with desired properties. By training on large datasets of molecules and their associated properties, machine learning models can learn to predict the properties of new, untested molecules. This can be used to design derivatives of this compound with enhanced biological activity, improved material properties, or other desirable characteristics. Generative AI models can even design entirely new molecules from scratch. mdpi.com

While AI has the potential to greatly accelerate research, it is important to note that it is a tool to assist, not replace, human chemists. The insights and creativity of human scientists will still be essential for interpreting the results of AI models and for designing and executing experiments in the laboratory. nih.gov

Exploration of New Applications in Emerging Fields of Chemical Science

The unique structural features of this compound suggest that it could have applications in a variety of emerging fields of chemical science. The phenoxyphenyl moiety is a common feature in many biologically active compounds, suggesting that this molecule could be a starting point for the development of new pharmaceuticals. nih.govgoogle.com For example, derivatives could be screened for activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. google.com

In the field of materials science, the rigid, aromatic structure of the phenoxyphenyl group could impart useful properties to polymers and other materials. For example, it could be incorporated into high-performance polymers like poly(aryl ether ketones) (PAEKs) to enhance their thermal stability and mechanical strength. nih.gov Polyether ether ketone (PEEK), a related polymer, is already used in demanding applications in the aerospace, automotive, and medical industries. grandviewresearch.commdpi.com The introduction of fluorine-containing groups into such polymers can also improve their dielectric properties. nih.gov

The combination of a ketone and aromatic rings also suggests potential applications in the development of new dyes, sensors, or photofunctional materials. researchgate.net The molecule's ability to interact with light could be harnessed for applications in areas such as organic light-emitting diodes (OLEDs) or photodynamic therapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-Phenoxyphenoxy)cyclohexan-1-one and its derivatives?

  • Answer : A common approach involves Claisen rearrangements or Friedel-Crafts acylation using cyclohexanone as a precursor. For example, solid-acid catalysts (e.g., Amberlyst-15) can facilitate continuous synthesis of structurally similar homoallylic ketones via ketal intermediates . Oxidation of cyclohexane derivatives may also yield cyclohexanone-based products, but side reactions (e.g., cyclohexanol formation) require careful control of reaction conditions (temperature, catalyst loading) . Purity validation via HPLC (>98%) and solubility testing in DMSO, ethanol, or PBS is critical for downstream applications .

Q. How can structural characterization of this compound be optimized?

  • Answer : Combine spectroscopic techniques:

  • NMR : Assign peaks using ¹H/¹³C DEPT and COSY for stereochemical analysis (e.g., distinguishing axial/equatorial substituents on the cyclohexanone ring) .
  • HR-MS : Confirm molecular weight with <1 ppm error (e.g., C₁₈H₃₅O₂Si: calculated 311.2401, experimental 311.2403) .
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹) .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Answer : Based on analogs like 2F-2-oxo PCE, recommended solvents include:

SolventSolubility (mg/mL)
DMF10
DMSO10
Ethanol16
PBS (pH 7.2)5
Adjustments with co-solvents (e.g., cyclodextrins) may enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

  • Answer : Use chiral catalysts (e.g., Cu-tetrapeptide complexes) for asymmetric aldol reactions. For example, histidine-based catalysts yield (S)-2-[(R)-hydroxy(aryl)methyl]cyclohexan-1-one derivatives with >90% enantiomeric excess (ee). Optimize reaction parameters (pH, temperature) to minimize racemization .

Q. What strategies resolve contradictions in bioactivity data (e.g., IC₅₀ variability)?

  • Answer :

  • Assay standardization : Use reference compounds (e.g., FCCP/CCCP for mitochondrial assays) to calibrate dose-response curves .
  • Impurity profiling : Identify byproducts (e.g., 4-chlorophenyl analogs) via LC-MS; even 0.1% impurities can skew results .
  • Cell-line validation : Test across multiple models (e.g., HEK-293 vs. HepG2) to confirm target specificity .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • Answer :

  • DFT calculations : Predict thermodynamic stability of substituents (e.g., phenoxy vs. chlorophenyl groups) at the B3LYP/6-31G* level.
  • MD simulations : Analyze solvation effects and conformational flexibility of the cyclohexanone ring in aqueous/organic matrices .
  • QSAR models : Corrogate logP values with experimental permeability data to optimize bioavailability .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between batches?

  • Answer : Common factors include:

  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., LiAlH₄) require strict anhydrous conditions .
  • Side reactions : Competing pathways (e.g., over-oxidation to carboxylic acids) necessitate real-time monitoring via PAT Raman spectroscopy .
  • Scaling effects : Pilot-scale reactors may exhibit inefficient mixing vs. small-scale setups; use geometric similitude principles for scale-up .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods (LD₅₀ data for analogs suggest moderate toxicity) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Validation : Confirm batch purity via third-party testing if intended for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.